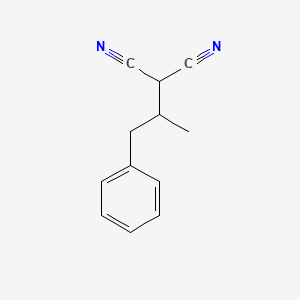
CID 78064131
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 78064131” is a chemical entity registered in the PubChem database
準備方法
Synthetic Routes and Reaction Conditions
The preparation of CID 78064131 involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are typically detailed in scientific literature and patents. Generally, the synthesis may involve multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
CID 78064131 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents under specific conditions.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
CID 78064131 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate its effects on biological systems and pathways.
Medicine: Research into the compound’s potential therapeutic applications, such as its effects on specific diseases or conditions, is ongoing.
Industry: this compound can be used in industrial processes, including the production of pharmaceuticals, agrochemicals, and other chemical products.
作用機序
The mechanism of action of CID 78064131 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
類似化合物との比較
Similar Compounds
Similar compounds to CID 78064131 can be identified based on their chemical structure and properties. These compounds may include:
CID 12345678: A compound with a similar core structure but different functional groups.
CID 23456789: Another related compound with comparable chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties
特性
分子式 |
Cu3Ga |
|---|---|
分子量 |
260.36 g/mol |
InChI |
InChI=1S/3Cu.Ga |
InChIキー |
CLQDHSAJNDUYCZ-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Ga] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


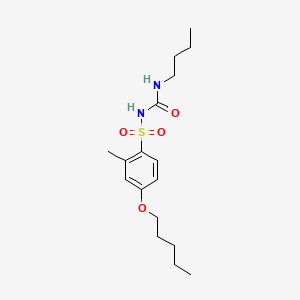
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)
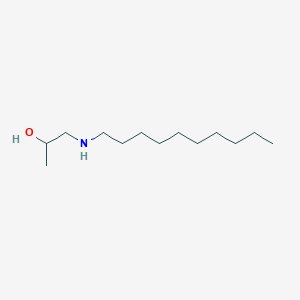
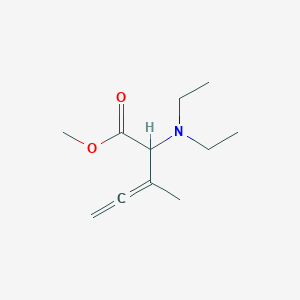

![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
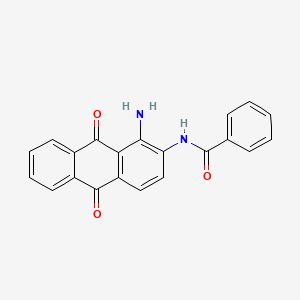
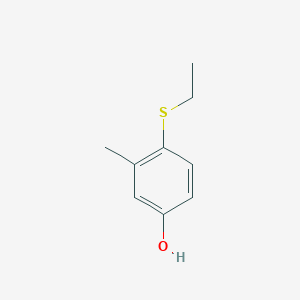
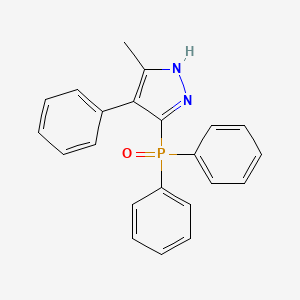
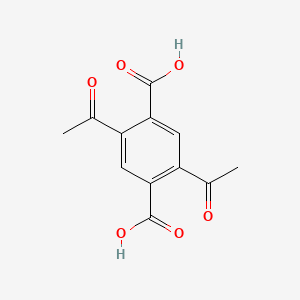
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
